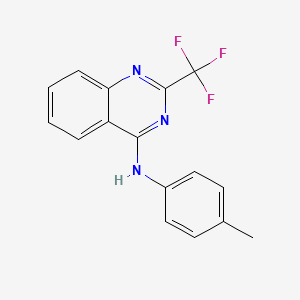

![molecular formula C13H12N2O5S B5550595 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including the formation of sulfonyl bridges, etherification, and amine reactions. For example, sulfonyl-bridged oligo(benzoic acid)s were prepared from corresponding triflate esters by palladium-catalyzed methoxycarbonylation followed by hydrolysis and subsequent oxidation (Morohashi et al., 2014). Another study outlined the optimization of reactions leading to methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, with improved yields through optimized reaction conditions (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds features a range of bonding and geometrical arrangements. For instance, the structure of 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid was analyzed, revealing that the methoxybenzoic acid unit is nearly planar, indicating the structural rigidity and planarity of related molecular frameworks (Lin & Zhang, 2012).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides and related compounds can lead to a variety of products, reflecting the compound's reactivity. For example, the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid utilized a dual role Pd(II) catalyst, demonstrating the complex chemical reactivity of these molecules (Mondal et al., 2003).

科学的研究の応用

Hypoglycemic Activity and Therapeutic Potential

A detailed study into the structure-activity relationships of hypoglycemic benzoic acid derivatives, including the likes of 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid, revealed their significant potential in the treatment of type 2 diabetes. The research identified repaglinide, a derivative with remarkable activity, as a useful therapeutic, having received FDA and EMEA approval. The study also proposed a general pharmacophore model for hypoglycemic agents, indicating the critical role of the acidic group (COOH; SO2NH) and the amidic spacer (CONH; NHCO) alongside the ortho residue as pharmacophoric groups (Grell et al., 1998).

Antimicrobial Applications

Research into thiazolopyrimidine-based sulfonamides derived from 2-methoxy benzoic acid showcased their efficacy against microbial infections. This class of compounds, synthesized to explore new antimicrobial agents, exhibited considerable in vitro activity against specific bacterial and fungal strains, as well as antitubercular activity (Patel, Purohit, & Rajani, 2014).

Synthesis and Characterization of Complexes

The synthesis and structural characterization of metal complexes involving derivatives of this compound or related compounds have been explored. These studies contribute to the understanding of the coordination chemistry of such derivatives and their potential applications in material science and catalysis (Sousa et al., 2001).

Organic Synthesis and Catalytic Applications

Investigations into the gold(I)-catalyzed cyclization of β-propargylamino acrylic esters involving derivatives similar to this compound have revealed efficient pathways to dihydropyridines, showcasing the versatility of these compounds in facilitating organic transformations and their potential in the synthesis of complex organic molecules (Mikušek et al., 2016).

Environmental and Material Science Research

The electrochemical behavior and polymerization of related compounds, such as 2-methoxyaniline-5-sulfonic acid, have been studied for their applications in producing water-soluble polymers with potential uses in material science and environmental applications (Zhou, Innis, Wallace, Shimizu, & Maeda, 2000).

特性

IUPAC Name |

2-methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-12-5-4-10(7-11(12)13(16)17)21(18,19)15-9-3-2-6-14-8-9/h2-8,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHMRNVYYHVUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)